
2-((Furan-2-ylmethyl)thio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Furan-2-ylmethyl)thio)pyridine is a heterocyclic compound that features both a furan ring and a pyridine ring connected via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)thio)pyridine typically involves the reaction of pyridin-2-amine with furan-2-carbonyl chloride in the presence of a base such as propan-2-ol. This reaction forms N-(pyridin-2-yl)furan-2-carboxamide, which is then treated with diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide. The final step involves oxidation with potassium ferricyanide in an alkaline medium to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-((Furan-2-ylmethyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the furan or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, acids, and bases are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or pyridine rings.
Aplicaciones Científicas De Investigación
2-((Furan-2-ylmethyl)thio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 2-((Furan-2-ylmethyl)thio)pyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom and the heterocyclic rings play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Thioxopyrimidines: These compounds also contain a sulfur atom and a pyridine ring, but differ in their additional functional groups and ring structures.
Thieno[2,3-b]pyridines: These compounds have a fused thiophene and pyridine ring system and exhibit various biological activities.
Uniqueness
2-((Furan-2-ylmethyl)thio)pyridine is unique due to the presence of both a furan and a pyridine ring connected via a sulfur atom. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
856591-70-3 |
|---|---|
Fórmula molecular |
C10H9NOS |
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
2-(furan-2-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C10H9NOS/c1-2-6-11-10(5-1)13-8-9-4-3-7-12-9/h1-7H,8H2 |
Clave InChI |
OHOGVXWSBBDZNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


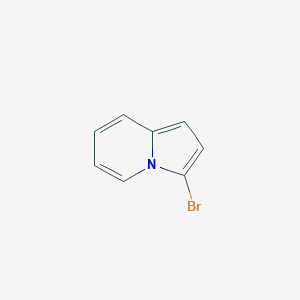
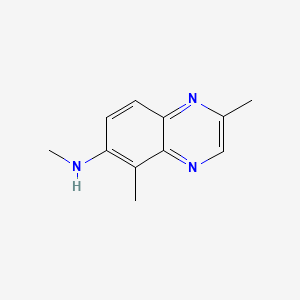
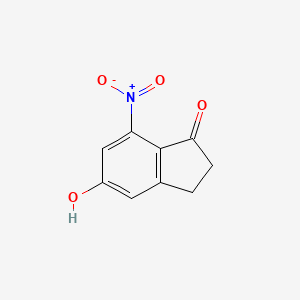
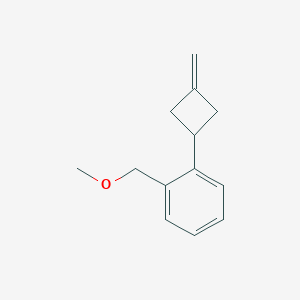
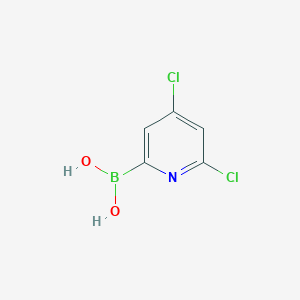
![4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11904899.png)

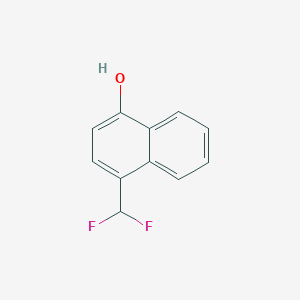
![Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline](/img/structure/B11904912.png)
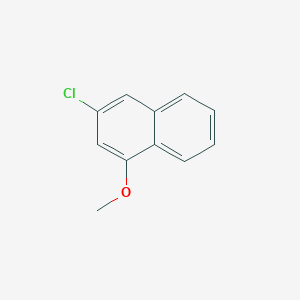
![2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11904922.png)



